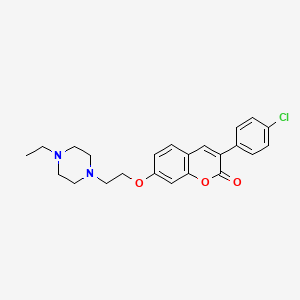

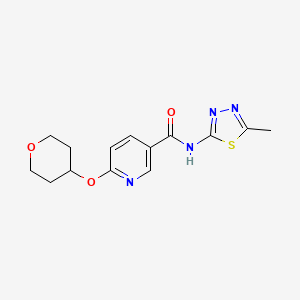

![molecular formula C23H20F3N3O3S B2959044 3-(2-furylmethyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine CAS No. 691858-04-5](/img/structure/B2959044.png)

3-(2-furylmethyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The molecule “3-(2-furylmethyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine” is a complex organic compound. It contains several functional groups including a furylmethyl group, a trifluoromethyl group, a benzyl group, and a quinazolinimine core. These groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazolinimine core suggests a heterocyclic structure, while the furylmethyl, benzyl, and trifluoromethyl groups would add complexity to the molecule. Unfortunately, without more specific information or computational analysis, it’s challenging to provide a detailed structural analysis .Scientific Research Applications

Synthesis and Characterization

- Novel Derivatives and Their Synthesis : New derivatives of quinazolinimines have been synthesized, focusing on their structural characterization and the exploration of their synthetic pathways. The synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization showcased the versatility of quinazolinimine frameworks for generating complex molecules with potential bioactivity (Kut et al., 2020).

Antiviral Activities

- Evaluation Against Respiratory and Biodefense Viruses : Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized using microwave-assisted techniques and evaluated for their antiviral activities against a variety of respiratory and biodefense viruses. This demonstrates the potential therapeutic applications of quinazolinimine derivatives in treating viral infections (Selvam et al., 2007).

Cytotoxicity and Cancer Research

- Selective Cytotoxic Effect on Leukemia Cells : A family of 4(3H)quinazolinimines was synthesized and shown to exhibit a selective cytotoxic effect on human acute promyelocytic leukemia cells. This highlights the potential of quinazolinimine derivatives as anticancer agents, specifically targeting leukemia cells through mechanisms primarily involving apoptosis (Becerra et al., 2017).

Optoelectronic Materials

- Applications in Optoelectronics : Research into quinazolines, including quinazolinimines, has extended into the field of optoelectronic materials. These compounds have been incorporated into π-extended conjugated systems for their luminescent properties, showcasing their utility in the development of electronic devices, luminescent elements, and sensors (Lipunova et al., 2018).

Hypoxia-Selective Cytotoxins

- Development as Hypoxia-Selective Cytotoxins : Quinoxaline 1,4-dioxides, structurally related to quinazolinimines, have been explored for their hypoxia-selective cytotoxic effects. This research avenue could lead to the development of novel cancer therapies that target hypoxic tumor cells, reducing the risk of harming healthy, oxygenated tissues (Monge et al., 1995).

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, given its complex structure and the presence of several functional groups known to be pharmacologically active . Future research could focus on synthesizing the compound, studying its properties, and evaluating its biological activity.

Mechanism of Action

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

The trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .

Properties

IUPAC Name |

3-(furan-2-ylmethyl)-6,7-dimethoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazolin-4-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N3O3S/c1-30-19-10-17-18(11-20(19)31-2)28-22(29(21(17)27)12-16-7-4-8-32-16)33-13-14-5-3-6-15(9-14)23(24,25)26/h3-11,27H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHPMGXETSSVQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC(=CC=C3)C(F)(F)F)CC4=CC=CO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2958967.png)

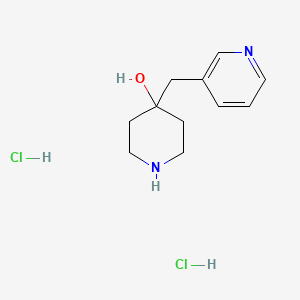

![N1-(4-chlorobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B2958970.png)

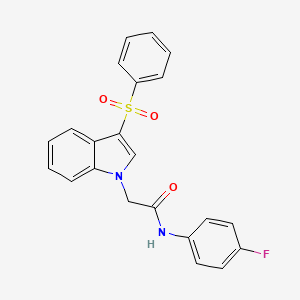

![2,6-difluoro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958971.png)

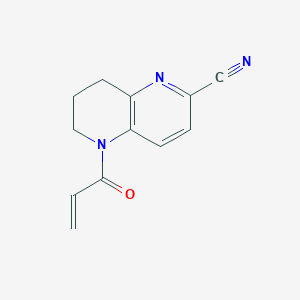

![(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2958974.png)

![3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2958979.png)

![3-(4-methoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2958981.png)

![Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride](/img/structure/B2958984.png)